molecular formula C24H18ClNO6 B14148397 (4E)-5-(3-Chlorophenyl)-4-[(2,3-dihydro-1,4-benzodioxin-6-yl)hydroxymethylene]-1-(2-furanylmethyl)-2,3-pyrrolidinedione CAS No. 1164464-38-3

(4E)-5-(3-Chlorophenyl)-4-[(2,3-dihydro-1,4-benzodioxin-6-yl)hydroxymethylene]-1-(2-furanylmethyl)-2,3-pyrrolidinedione

Cat. No.: B14148397
CAS No.: 1164464-38-3
M. Wt: 451.9 g/mol
InChI Key: WIFAQXPXHYQJTJ-LSDHQDQOSA-N
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Description

(4E)-5-(3-Chlorophenyl)-4-[(2,3-dihydro-1,4-benzodioxin-6-yl)hydroxymethylene]-1-(2-furanylmethyl)-2,3-pyrrolidinedione is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(3-Chlorophenyl)-4-[(2,3-dihydro-1,4-benzodioxin-6-yl)hydroxymethylene]-1-(2-furanylmethyl)-2,3-pyrrolidinedione typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyrrolidinedione Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution or other coupling reactions.

    Attachment of the Benzodioxin Moiety: This can be done through condensation reactions.

    Addition of the Furanylmethyl Group: This step may involve alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxymethylene group.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidinedione core.

    Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Used in studying enzyme interactions and metabolic pathways.

Medicine

    Therapeutic Agents: Potential use as a therapeutic agent for various diseases.

    Diagnostic Tools: May be used in the development of diagnostic assays.

Industry

    Materials Science: Applications in the development of new materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (4E)-5-(3-Chlorophenyl)-4-[(2,3-dihydro-1,4-benzodioxin-6-yl)hydroxymethylene]-1-(2-furanylmethyl)-2,3-pyrrolidinedione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-5-(3-Chlorophenyl)-4-[(2,3-dihydro-1,4-benzodioxin-6-yl)hydroxymethylene]-1-(2-furanylmethyl)-2,3-pyrrolidinedione
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of aromatic and heterocyclic structures, which may confer specific chemical and biological properties not found in other similar compounds.

Properties

CAS No.

1164464-38-3

Molecular Formula

C24H18ClNO6

Molecular Weight

451.9 g/mol

IUPAC Name

(4E)-5-(3-chlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(furan-2-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H18ClNO6/c25-16-4-1-3-14(11-16)21-20(23(28)24(29)26(21)13-17-5-2-8-30-17)22(27)15-6-7-18-19(12-15)32-10-9-31-18/h1-8,11-12,21,27H,9-10,13H2/b22-20+

InChI Key

WIFAQXPXHYQJTJ-LSDHQDQOSA-N

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)/C(=C\3/C(N(C(=O)C3=O)CC4=CC=CO4)C5=CC(=CC=C5)Cl)/O

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CO4)C5=CC(=CC=C5)Cl)O

Origin of Product

United States

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